3-CHLORO-DL-PHENYLALANINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

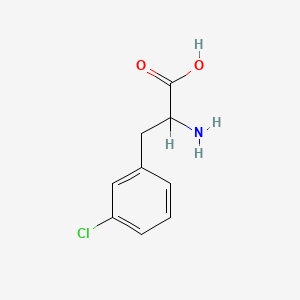

IUPAC Name |

2-amino-3-(3-chlorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDJLFDGCUYZMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956-15-6, 14091-12-4 |

Source

|

| Record name | 3-Chlorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-3-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-3-phenyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014091124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-chloro-3-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-chloro-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Chloro-DL-phenylalanine: Chemical Properties, Structure, and Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Chloro-DL-phenylalanine is a synthetic, non-proteinogenic amino acid derivative of phenylalanine. As a chlorinated analogue, it serves as a valuable building block in medicinal chemistry and a tool in biochemical research. Its structural similarity to the natural amino acid allows for its use in studies of protein synthesis and enzyme activity.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological significance, and key experimental protocols related to this compound.

Chemical Structure and Identifiers

This compound is a racemic mixture of the D- and L-enantiomers of 3-chlorophenylalanine. The structure consists of a phenylalanine backbone with a chlorine atom substituted at the meta-position (carbon 3) of the phenyl ring. This substitution significantly influences the molecule's electronic properties and steric profile compared to native phenylalanine.

| Identifier | Value |

| IUPAC Name | 2-Amino-3-(3-chlorophenyl)propanoic acid[1][2] |

| Synonyms | DL-Phe(3-Cl)-OH, m-Chloro-DL-phenylalanine[1] |

| CAS Number | 1956-15-6[1][2][3] |

| Molecular Formula | C₉H₁₀ClNO₂[1][2][3][4][5] |

| SMILES | C1=CC(=CC(=C1)Cl)CC(C(=O)O)N[6] |

| InChI Key | JJDJLFDGCUYZMN-UHFFFAOYSA-N[6] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These characteristics are fundamental for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Weight | 199.63 g/mol [2][3] |

| Appearance | White to off-white powder[1][6] |

| Melting Point | 226-232 °C (for D-isomer)[4] |

| pKa | pK₁: 2.17; pK₂: 8.91 (at 25 °C)[6] |

| Storage Conditions | 0-8 °C[1][4] |

Biological Context and Significance

As an analogue of L-phenylalanine, this compound can interact with biological systems in unique ways. L-phenylalanine is an essential amino acid and a precursor to L-tyrosine and the catecholamine neurotransmitters. The introduction of a chlorine atom can alter enzyme-substrate interactions and metabolic processing.

The metabolic pathway originating from L-phenylalanine is critical for neurological function.[7][8] this compound is explored in neuropharmacology for its potential to modulate these neurotransmitter systems.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Phenylalanine - Wikipedia [en.wikipedia.org]

- 8. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]

3-CHLORO-DL-PHENYLALANINE CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-DL-phenylalanine, a synthetic amino acid analog with significant applications in biochemical research and pharmaceutical development. This document details its chemical and physical properties, provides an overview of its synthesis, explores its applications, and includes a representative experimental protocol for its use in biochemical assays. A key focus is placed on its role as a modulator of enzyme activity and its utility as a building block in peptide synthesis.

Introduction

This compound is a halogenated derivative of the essential amino acid DL-phenylalanine. The introduction of a chlorine atom at the meta-position of the phenyl ring imparts unique physicochemical properties, making it a valuable tool for researchers. Its structural similarity to natural amino acids allows it to be recognized by biological systems, where it can act as a competitive inhibitor or be incorporated into peptides to modify their structure and function.[1] This guide serves as a technical resource for professionals utilizing or considering the use of this compound in their research and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1956-15-6 | [1][2][3] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][3] |

| Molecular Weight | 199.63 g/mol | [3][4] |

| Appearance | White to off-white powder | [1][3] |

| Storage Conditions | 0-8 °C | [1][3] |

| pKa₁ | 2.17 (+1) (25°C) | [3] |

| pKa₂ | 8.91 (0) (25°C) | [3] |

Synthesis Overview

The synthesis of this compound can be achieved through various chemical routes. A common strategy involves the use of 3-chlorobenzaldehyde as a starting material. While specific protocols for the DL-racemic mixture are less commonly published than for its enantiomerically pure forms, the general principles of amino acid synthesis, such as the Strecker synthesis or variations thereof, can be applied.

One potential synthetic pathway starts from 3-chlorobenzaldehyde, which can be prepared from m-nitrobenzaldehyde.[5] The aldehyde can then undergo a series of reactions to introduce the amino and carboxylic acid functionalities. Another approach involves the modification of a pre-existing amino acid scaffold. For instance, L-phenylalanine can be used as a starting material for the synthesis of its chlorinated derivatives.[2]

Applications in Research and Drug Development

This compound is a versatile molecule with a range of applications in scientific research and the development of new therapeutic agents.

Biochemical Research and Enzyme Inhibition

Due to its structural analogy to phenylalanine, this compound is utilized in studies of protein synthesis and enzyme activity.[1] While much of the literature focuses on the para-chloro isomer's potent inhibition of tryptophan hydroxylase and phenylalanine hydroxylase, the meta-substituted analog also serves as a valuable probe for investigating enzyme-substrate interactions.[6][7][8] It can act as a competitive inhibitor for enzymes that process phenylalanine, thereby helping to elucidate metabolic pathways and enzyme mechanisms.

Pharmaceutical Development and Peptide Synthesis

In the realm of drug discovery, this compound serves as a key intermediate in the synthesis of various small molecule pharmaceuticals, particularly those targeting neurological disorders.[1][9] Its incorporation into peptide chains is a significant area of application. The presence of the chlorine atom can enhance the metabolic stability of peptides by making them less susceptible to enzymatic degradation.[9] Furthermore, the electronic properties of the chloro-substituted phenyl ring can modulate the binding affinity and selectivity of the peptide for its biological target.[9]

The incorporation of this compound into peptides is typically achieved using solid-phase peptide synthesis (SPPS).[10][11][12] This methodology allows for the efficient and controlled assembly of peptide chains on a solid support.

Experimental Protocols

This section provides a representative experimental protocol for investigating the inhibitory effect of this compound on a phenylalanine-utilizing enzyme, such as phenylalanine hydroxylase (PAH).

Objective: To determine the inhibitory potential of this compound on the activity of phenylalanine hydroxylase.

Materials:

-

Recombinant Phenylalanine Hydroxylase (PAH)

-

L-Phenylalanine (substrate)

-

This compound (inhibitor)

-

Tetrahydrobiopterin (BH₄) (cofactor)

-

Catalase

-

Dithiothreitol (DTT)

-

Tris-HCl buffer (pH 7.4)

-

Perchloric acid

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

-

Preparation of Reaction Buffer: Prepare a Tris-HCl buffer containing catalase and DTT.

-

Preparation of Solutions: Prepare a stock solution of L-phenylalanine and serial dilutions of this compound.

-

Enzyme Assay: a. In a microplate, add the reaction buffer, PAH enzyme, and varying concentrations of this compound. b. Pre-incubate the mixture for 10 minutes at 37°C. c. Initiate the reaction by adding L-phenylalanine and BH₄. d. Incubate for a defined period (e.g., 30 minutes) at 37°C. e. Stop the reaction by adding perchloric acid.

-

Analysis: a. Centrifuge the samples to pellet the precipitated protein. b. Analyze the supernatant for tyrosine content using HPLC with fluorescence detection.

-

Data Analysis: a. Determine the concentration of this compound that causes 50% inhibition of enzyme activity (IC₅₀). b. To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk plot.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Conclusion

This compound is a valuable synthetic amino acid with diverse applications in both fundamental biochemical research and applied pharmaceutical sciences. Its ability to act as an enzyme inhibitor and as a building block for modified peptides makes it a powerful tool for elucidating biological mechanisms and for the rational design of novel therapeutics. This guide has provided a technical overview of its properties, synthesis, and applications, along with a practical experimental protocol, to aid researchers in leveraging the unique characteristics of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. L-3-Chlorophenylalanine synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. benchchem.com [benchchem.com]

- 12. Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of 3-CHLORO-DL-PHENYLALANINE

An In-depth Technical Guide to the Mechanism of Action of 3-Chloro-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic, non-proteinogenic amino acid derivative that serves as a valuable tool in biochemical and pharmaceutical research. While often discussed in the context of other halogenated phenylalanines, its primary, quantitatively defined mechanism of action is distinct. Recent evidence demonstrates that this compound acts as a competitive inhibitor of the L-type amino acid transporter 1 (LAT1), a key transporter for large neutral amino acids. This technical guide provides a detailed examination of this mechanism, presenting the available quantitative data, outlining relevant experimental protocols, and visualizing the core pathways and workflows. This document is intended to provide clarity on the specific actions of the 3-chloro isomer and serve as a resource for researchers utilizing this compound.

Core Mechanism of Action: Competitive Inhibition of L-type Amino Acid Transporter 1 (LAT1)

The principal mechanism of action for this compound is the competitive inhibition of the L-type amino acid transporter 1 (LAT1).[1] LAT1 is a crucial membrane protein responsible for the sodium-independent transport of large neutral amino acids (LNAAs), including leucine, isoleucine, valine, and phenylalanine, across cell membranes.

As a structural analog of phenylalanine, this compound competes with endogenous LNAAs for binding to the transporter. This inhibition blocks or reduces the influx of essential amino acids into the cell, which can have significant downstream effects on processes like protein synthesis and cell growth signaling. Studies have shown that the inhibitory effect of halogenated phenylalanines at the meta-position (position 3) on both LAT1 and LAT2 increases with the size of the halogen atom (Fluorine < Chlorine < Bromine < Iodine).[1]

This action is distinct from the more widely studied isomer, 4-chlorophenylalanine (p-chlorophenylalanine or PCPA), which is a well-documented irreversible inhibitor of tryptophan hydroxylase and phenylalanine hydroxylase.[2][3][4] While this compound is used in general studies of enzyme activity, its specific, quantitatively-supported mechanism relates to amino acid transport.[5]

Quantitative Data: Transporter Inhibition

The inhibitory potency of this compound has been quantitatively assessed against L-type amino acid transporters. The data is summarized in the table below, based on competitive inhibition experiments measuring the uptake of radiolabeled L-leucine (for LAT1) and L-alanine (for LAT2).[1]

| Compound | Target Transporter | Inhibition Constant (Ki) | Assay System | Reference |

| 3-Chloro-phenylalanine | LAT1 | Data derived from competitive inhibition plots | HEK293 cells expressing hLAT1 | [1] |

| 3-Chloro-phenylalanine | LAT2 | Data derived from competitive inhibition plots | HEK293 cells expressing hLAT2 | [1] |

Table 1: Inhibitory Activity of 3-Chloro-phenylalanine against L-type Amino Acid Transporters. Note: The referenced study presented the data in Lineweaver-Burk plots to establish competitive inhibition and derived Ki values from this analysis.

Experimental Protocols

L-type Amino Acid Transporter (LAT1) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on LAT1-mediated amino acid uptake, as established in the literature.[1]

Objective: To quantify the competitive inhibition of LAT1 by this compound by measuring its effect on the uptake of a radiolabeled LAT1 substrate, such as L-[14C]leucine.

Materials:

-

HEK293 cells stably expressing human LAT1 (hLAT1).

-

Cell culture medium and reagents.

-

L-[14C]leucine (radiolabeled substrate).

-

Unlabeled L-leucine (for standard curve).

-

This compound (test inhibitor).

-

Phosphate-buffered saline (PBS) or other appropriate assay buffer.

-

Scintillation counter and scintillation fluid.

-

Cell lysis buffer.

Procedure:

-

Cell Culture: Culture HEK293-hLAT1 cells in appropriate multi-well plates until they reach the desired confluency.

-

Preparation: On the day of the experiment, wash the cells with pre-warmed PBS to remove culture medium.

-

Inhibitor Incubation: Add assay buffer containing various concentrations of this compound to the cells. Include a "no inhibitor" control.

-

Reaction Initiation: Initiate the transport assay by adding a fixed concentration of L-[14C]leucine to each well.

-

Incubation: Incubate the plate for a short, defined period (e.g., 1-5 minutes) at 37°C. The time should be within the linear range of uptake.

-

Reaction Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold PBS.

-

Cell Lysis and Measurement: Lyse the cells using a suitable lysis buffer. Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Plot the measured CPM against the concentration of this compound. To determine the inhibition constant (Ki), perform the assay using multiple substrate concentrations and analyze the data using a Lineweaver-Burk plot.

Phenylalanine Hydroxylase (PAH) Activity Assay

While not the primary documented mechanism, researchers may wish to screen this compound for effects on PAH. This generic protocol outlines a common spectrophotometric method.

Objective: To determine if this compound inhibits the enzymatic conversion of L-phenylalanine to L-tyrosine.

Materials:

-

Purified Phenylalanine Hydroxylase (PAH) enzyme.

-

L-phenylalanine (substrate).

-

Tetrahydrobiopterin (BH4) (cofactor).

-

NADH.

-

Dihydropteridine reductase.

-

This compound (test compound).

-

Reaction buffer (e.g., HEPES).

-

Spectrophotometer capable of reading at 340 nm.

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing buffer, L-phenylalanine, NADH, BH4, and dihydropteridine reductase.

-

Inhibitor Addition: Add varying concentrations of this compound to the test cuvettes. Include a control cuvette with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a fixed amount of purified PAH enzyme.

-

Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm as NADH is consumed.

-

Data Analysis: Calculate the initial reaction rate for each inhibitor concentration. Plot the rate of reaction against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Signaling Pathways and Experimental Workflows

The following diagrams visualize the core mechanism of LAT1 inhibition and the associated experimental workflow.

Caption: this compound competitively inhibits the LAT1 transporter.

Caption: Experimental workflow for quantifying LAT1 transporter inhibition.

References

- 1. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p-Chlorophenylalanine-induced chemical manifestations of phenylketonuria in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chemimpex.com [chemimpex.com]

3-Chloro-DL-phenylalanine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Chloro-DL-phenylalanine, a halogenated derivative of the essential amino acid phenylalanine. While the definitive discovery of this compound is not extensively documented, its synthesis and study are rooted in the broader exploration of halogenated amino acids as tools in biochemistry and as precursors for novel pharmaceuticals. This document details the primary synthetic routes, including chemical and enzymatic methods, providing experimental protocols and quantitative data where available. It also explores the biological context of chlorophenylalanines, with a focus on their known mechanisms of action and effects on cellular pathways. Spectroscopic data for the characterization of this compound are also presented.

Introduction: Discovery and Background

The precise historical account of the initial discovery and synthesis of this compound is not well-documented in readily available literature. However, its development can be situated within the broader scientific interest in halogenated amino acids that emerged in the mid-20th century. Researchers began exploring the effects of incorporating halogen atoms into amino acids to create analogs that could act as antagonists or probes of metabolic pathways. The synthesis of various halogenated carboxylic acids and amino acids has been a subject of interest for their potential biological activities.[1] Natural and synthetic halogenated amino acids are recognized for their unique structural and bioactive features, particularly in antimicrobial peptides and peptidomimetics.[2] The introduction of a chlorine atom at the meta position of the phenyl ring in phenylalanine significantly alters its electronic and steric properties, making this compound a valuable compound for various research applications, including peptide synthesis and drug discovery.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired stereochemistry, scale, and available starting materials.

Chemical Synthesis: The Erlenmeyer-Plöchl Reaction

A classic and versatile method for the synthesis of α-amino acids is the Erlenmeyer-Plöchl synthesis.[4][5] This reaction involves the condensation of an N-acylglycine (commonly hippuric acid) with an aldehyde in the presence of acetic anhydride and a base (e.g., sodium acetate) to form an azlactone intermediate. Subsequent reduction and hydrolysis of the azlactone yield the desired amino acid. For the synthesis of this compound, 3-chlorobenzaldehyde is the key starting material.

Experimental Protocol: Erlenmeyer-Plöchl Synthesis of this compound

-

Step 1: Azlactone Formation.

-

In a round-bottom flask, combine 3-chlorobenzaldehyde (1.0 eq), hippuric acid (1.0 eq), and anhydrous sodium acetate (1.0 eq).

-

Add acetic anhydride (3.0 eq) to the mixture.

-

Heat the reaction mixture to 100-110 °C with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. Slowly add ethanol to precipitate the 4-(3-chlorobenzylidene)-2-phenyloxazol-5(4H)-one (azlactone).

-

Filter the solid product, wash with cold ethanol, followed by water, and dry under vacuum.

-

-

Step 2: Reduction and Hydrolysis.

-

The azlactone intermediate is then subjected to a reduction step, typically using a reducing agent like sodium amalgam, to saturate the double bond.

-

Following reduction, the resulting saturated azlactone is hydrolyzed under acidic or basic conditions to open the ring and remove the acyl protecting group, yielding this compound.

-

Quantitative Data (Illustrative)

| Parameter | Value | Reference |

| Starting Material | 3-Chlorobenzaldehyde | [4][5] |

| Key Reagents | Hippuric Acid, Acetic Anhydride, Sodium Acetate | [4][5] |

| Intermediate | 4-(3-chlorobenzylidene)-2-phenyloxazol-5(4H)-one | [4][5] |

| Final Product | This compound | [4][5] |

| Purity | >98% (achievable with purification) | [6] |

Logical Workflow for Erlenmeyer-Plöchl Synthesis

Caption: Workflow of the Erlenmeyer-Plöchl synthesis for this compound.

Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of amino acids. Phenylalanine ammonia lyases (PALs) are enzymes that catalyze the reversible addition of ammonia to the double bond of cinnamic acids to produce phenylalanine derivatives.[7][8] This approach can be used to synthesize this compound from 3-chlorocinnamic acid.

Experimental Protocol: Enzymatic Synthesis using Phenylalanine Ammonia Lyase (PAL)

-

Reaction Setup:

-

Prepare a buffered solution (e.g., bicarbonate buffer, pH 9.5-10.5) containing a high concentration of an ammonia source (e.g., 6 M NH3).[9]

-

Dissolve 3-chlorocinnamic acid (e.g., 50 mM) in the buffer, potentially with a co-solvent like DMSO to aid solubility.[9]

-

Add the PAL enzyme preparation (e.g., 5.0 wt% of the substrate).[9]

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation for a specified period (e.g., 24-36 hours).[9]

-

Monitor the conversion of the substrate to the product using High-Performance Liquid Chromatography (HPLC).

-

-

Purification:

-

Upon completion, the enzyme can be removed by denaturation and centrifugation.

-

The product, this compound, can be purified from the reaction mixture using techniques such as ion-exchange chromatography.

-

Quantitative Data from Related Enzymatic Syntheses

| Substrate | Enzyme | Conversion (%) | Enantiomeric Excess (ee) | Reference |

| Electron-deficient aryl acrylates | Engineered PbPAL | >99 (for d-enantiomer) | >99% | [9] |

| p-Nitrocinnamic acid | PAL/LAAD cascade | 71 | 96% (for d-enantiomer) | [10][11] |

| 3-Methoxy-cinnamic acid | Immobilized PAL | 88 ± 4 | Not specified | [7] |

Note: The data above is for related substituted phenylalanines and illustrates the potential of enzymatic methods. Specific yields for this compound would need to be determined experimentally.

Workflow for Enzymatic Synthesis

Caption: General workflow for the enzymatic synthesis of this compound.

Biological Context and Mechanism of Action

While specific signaling pathways for this compound are not extensively detailed, the biological effects of chlorophenylalanines, particularly the para-substituted isomer (p-chlorophenylalanine or fenclonine), have been studied. These compounds are known to interfere with the metabolism of aromatic amino acids.

The primary mechanism of action for p-chlorophenylalanine is the irreversible inhibition of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin.[12] This leads to a significant depletion of serotonin in the brain. Although less studied, this compound, due to its structural similarity to phenylalanine, is expected to interact with enzymes involved in phenylalanine metabolism, such as phenylalanine hydroxylase.[13][14] It may act as a competitive inhibitor of this enzyme, which is responsible for the conversion of phenylalanine to tyrosine.

Potential Signaling Pathway Interactions

Caption: Potential inhibition of Phenylalanine Hydroxylase by this compound.

Furthermore, studies on p-chlorophenylalanine have shown that it can inhibit the cellular uptake of other large neutral amino acids and can be toxic to cells, though it is not incorporated into nascent polypeptides.[15][16][17] These effects may also be relevant to the 3-chloro isomer.

Spectroscopic Data

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the chlorophenyl ring, the α-proton, and the β-protons of the alanine side chain. The chemical shifts and splitting patterns of the aromatic protons will be indicative of the meta-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the α-carbon, the β-carbon, and the carbons of the chlorophenyl ring. The chemical shifts of the aromatic carbons will be influenced by the presence of the chlorine atom.

Expected ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| α-H | ~3.5 - 4.0 | ~55 - 60 |

| β-H | ~2.8 - 3.2 | ~35 - 40 |

| Aromatic-H | ~7.0 - 7.4 | ~125 - 135 |

| COOH | - | ~170 - 175 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions. Specific spectral data for this compound is needed for precise assignments.

4.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300 - 2500 (broad) |

| N-H stretch (amine) | 3100 - 3000 |

| C=O stretch (carboxylic acid) | 1725 - 1700 |

| N-H bend (amine) | 1650 - 1580 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-Cl stretch | 800 - 600 |

Note: The zwitterionic nature of the amino acid in the solid state will influence the positions of the amine and carboxylate stretches.

4.3. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound.

Expected Mass Spectral Data

| Parameter | Value |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| Key Fragmentation | Loss of the carboxylic acid group, cleavage of the side chain. |

Conclusion

This compound is a synthetic amino acid with significant potential in biochemical research and drug development. While its historical discovery is not clearly defined, established chemical and enzymatic methods provide routes for its synthesis. The Erlenmeyer-Plöchl reaction offers a classical chemical approach, while enzymatic synthesis using phenylalanine ammonia lyases presents a more sustainable and selective alternative. The biological activity of this compound is likely centered on its interaction with enzymes involved in aromatic amino acid metabolism, warranting further investigation into its specific effects on cellular signaling pathways. This technical guide provides a foundational understanding for researchers and professionals working with this and related halogenated amino acids. Further experimental work is needed to fully elucidate its quantitative synthetic yields, detailed biological mechanisms, and comprehensive spectroscopic profile.

References

- 1. [PDF] Synthesis of Halogenated Carboxylic Acids and Amino Acids | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 5. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]

- 6. DL-Phenylalanine, TMS derivative [webbook.nist.gov]

- 7. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 8. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

- 9. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of d‐ and l‐Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 12. communities.springernature.com [communities.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 3-Chloro-DL-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-DL-phenylalanine is a synthetic derivative of the essential amino acid phenylalanine. This document provides an in-depth technical overview of its biological activity, focusing on its interactions with key enzymes in neurotransmitter synthesis pathways. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing information on closely related halogenated phenylalanines to provide a comprehensive understanding of its probable mechanism of action and biological effects. This guide includes detailed experimental protocols for assessing its activity and visual representations of the relevant signaling pathways to support further research and drug development efforts.

Introduction

Halogenated analogs of phenylalanine are of significant interest in biochemical and pharmacological research due to their ability to act as probes and modulators of amino acid metabolism and transport. This compound, a structural analog of phenylalanine with a chlorine atom at the meta position of the phenyl ring, is utilized in studies of protein synthesis and enzyme activity.[1] Its structural similarity to natural amino acids allows it to interact with enzymes and transporters involved in amino acid pathways, making it a valuable tool for investigating neurological disorders and developing novel therapeutics.[1]

The biological effects of chlorinated phenylalanines are primarily attributed to their ability to inhibit key enzymes in the biosynthesis of monoamine neurotransmitters. The para-substituted isomer, p-chlorophenylalanine (PCPA), is a well-characterized irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.[2] This guide will explore the known activities of chlorinated phenylalanines, with a focus on inferring the biological profile of the 3-chloro isomer.

Mechanism of Action: Inhibition of Aromatic Amino Acid Hydroxylases

The primary mechanism of action for chlorinated phenylalanine analogs is the inhibition of aromatic amino acid hydroxylases, including tryptophan hydroxylase (TPH) and phenylalanine hydroxylase (PAH).

Inhibition of Tryptophan Hydroxylase (TPH) and Serotonin Depletion

Tryptophan hydroxylase catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan, the initial and rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT). Inhibition of TPH leads to a reduction in serotonin levels in the brain and peripheral tissues.

Inference for this compound: Based on the known activity of PCPA, it is highly probable that this compound also acts as an inhibitor of tryptophan hydroxylase, leading to a reduction in serotonin synthesis. The potency of inhibition may differ based on the position of the chlorine atom.

Inhibition of Phenylalanine Hydroxylase (PAH)

Phenylalanine hydroxylase is responsible for the conversion of L-phenylalanine to L-tyrosine, a critical step in the catabolism of phenylalanine and the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine). Inhibition of PAH is a key area of research for developing animal models of phenylketonuria (PKU), a genetic disorder characterized by PAH deficiency. p-Chlorophenylalanine has been shown to be an irreversible inhibitor of rat phenylalanine hydroxylase in vivo.[5]

Inference for this compound: this compound is also expected to inhibit phenylalanine hydroxylase due to its structural similarity to the natural substrate. This inhibition would block the production of tyrosine from phenylalanine, potentially affecting downstream catecholamine synthesis.

Quantitative Data

Direct quantitative data on the enzyme inhibition by this compound is scarce. The following tables summarize available data for related compounds to provide a basis for comparison and to guide future experimental design.

Table 1: In Vitro Inhibition of Tryptophan Hydroxylase by Phenylalanine Analogs

| Compound | Enzyme | Inhibition Constant (Ki) | Notes |

| p-Chlorophenylalanine (PCPA) | Tryptophan Hydroxylase | 300 µM | Competitive inhibitor in vitro. |

| p-Ethynylphenylalanine (pEPA) | Tryptophan Hydroxylase | 32.6 ± 6.2 µM[6] | Competitive and reversible inhibitor. More potent than PCPA. |

Table 2: In Vivo Effects of p-Chlorophenylalanine (PCPA) on Brain Monoamines in Rats

| Dosage | Effect on Serotonin (5-HT) | Effect on Dopamine (DA) | Effect on Norepinephrine (NE) | Reference |

| 300 mg/kg for 3 successive days | ~90% reduction | Not specified | Not specified | [3] |

| 100-300 mg/kg (dose-dependent) | 3 to 9-fold decrease | Decrease to 85% | Decrease to 85% | [3] |

| 125 and 250 mg/kg | Significant depletion | No significant effect on basal levels | No significant effect on basal levels | [7] |

| 100-150 mg/kg | 30-50% decrease | Not specified | Not specified | [4] |

Table 3: Structure-Activity Relationship of Halogenated Phenylalanines on L-type Amino Acid Transporter 1 (LAT1) Inhibition

| Compound | Position of Halogen | Relative Inhibitory Effect on LAT1 | Reference |

| 3-Fluorophenylalanine | meta (3) | < 3-Chlorophenylalanine | |

| 3-Chlorophenylalanine | meta (3) | > 3-Fluorophenylalanine, < 3-Bromophenylalanine | |

| 3-Bromophenylalanine | meta (3) | > 3-Chlorophenylalanine | |

| 3-Iodophenylalanine | meta (3) | > 3-Bromophenylalanine |

Note: This data pertains to the inhibition of the LAT1 transporter, not direct enzyme inhibition. However, it demonstrates a clear structure-activity relationship for meta-substituted halogenated phenylalanines, suggesting that 3-chlorophenylalanine has significant biological activity.

Signaling Pathways

The biological activity of this compound primarily impacts the biosynthesis pathways of serotonin and catecholamines.

Experimental Protocols

The following protocols provide a framework for assessing the biological activity of this compound.

In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay

This protocol is adapted from methods used to characterize TPH inhibitors.[8]

Objective: To determine the inhibitory effect (IC50) of this compound on TPH activity.

Materials:

-

Purified recombinant TPH

-

L-Tryptophan (substrate)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Ferrous ammonium sulfate

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4)

-

This compound (test compound)

-

Trichloroacetic acid (TCA) to stop the reaction

-

HPLC system with fluorescence detection

Procedure:

-

Prepare a reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, DTT, and varying concentrations of this compound.

-

Add purified TPH to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding L-tryptophan and BH4.

-

Allow the reaction to proceed for a set time (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding TCA.

-

Centrifuge the samples to pellet precipitated protein.

-

Analyze the supernatant for the product, 5-hydroxytryptophan (5-HTP), using HPLC with fluorescence detection.

-

Calculate the rate of 5-HTP formation for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Phenylalanine Hydroxylase (PAH) Inhibition Assay

This protocol is based on established methods for measuring PAH activity.[9]

Objective: To determine the inhibitory effect of this compound on PAH activity.

Materials:

-

Purified recombinant PAH

-

L-Phenylalanine (substrate)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Ferrous ammonium sulfate

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.0)

-

This compound (test compound)

-

Perchloric acid to stop the reaction

-

HPLC system with fluorescence or electrochemical detection

Procedure:

-

Prepare a reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, DTT, and varying concentrations of this compound.

-

Add purified PAH to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding L-phenylalanine and BH4.

-

Incubate the reaction at a controlled temperature (e.g., 25°C).

-

Stop the reaction by adding perchloric acid.

-

Centrifuge the samples.

-

Analyze the supernatant for the product, L-tyrosine, using HPLC.

-

Calculate the rate of tyrosine formation and determine the IC50 value.

In Vivo Measurement of Brain Monoamines

This protocol outlines a general procedure for assessing the in vivo effects of this compound on brain neurotransmitter levels.[10][11]

Objective: To quantify the levels of serotonin, dopamine, and their metabolites in brain tissue following administration of this compound.

Materials:

-

Experimental animals (e.g., rats or mice)

-

This compound

-

Vehicle for administration (e.g., saline)

-

Anesthetics

-

Dissection tools

-

Homogenization buffer

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Administer this compound or vehicle to the experimental animals (e.g., via intraperitoneal injection).

-

At a predetermined time point after administration, euthanize the animals.

-

Rapidly dissect the brain regions of interest (e.g., striatum, hippocampus, prefrontal cortex) on ice.

-

Homogenize the tissue samples in a suitable buffer (e.g., containing perchloric acid to precipitate proteins and stabilize the monoamines).

-

Centrifuge the homogenates to pellet cellular debris and precipitated proteins.

-

Filter the supernatant.

-

Inject the filtered supernatant into an HPLC-ECD system for the simultaneous quantification of serotonin, dopamine, norepinephrine, and their metabolites (e.g., 5-HIAA, DOPAC, HVA).

-

Compare the monoamine levels between the treated and vehicle control groups.

Conclusion

This compound is a valuable research compound with the potential to modulate key enzymatic pathways in neurotransmitter synthesis. Based on the extensive evidence from its closely related isomer, p-chlorophenylalanine, it is strongly suggested that this compound acts as an inhibitor of both tryptophan hydroxylase and phenylalanine hydroxylase. This activity leads to the depletion of serotonin and the potential for altered catecholamine metabolism.

The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a robust framework for researchers to further investigate the specific biological activities of this compound. Future studies should focus on determining the precise inhibitory constants (IC50 and Ki) of the 3-chloro isomer against TPH and PAH to fully elucidate its pharmacological profile and potential as a therapeutic agent or research tool.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scispace.com [scispace.com]

- 3. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P-chlorophenylalanine does not inhibit production of recombinant human phenylalanine hydroxylase in NIH3T3 cells or E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Applications of 3-Chloro-DL-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-DL-phenylalanine is a synthetic amino acid derivative with significant potential in biochemical and pharmaceutical research. Its structural similarity to the essential amino acid phenylalanine allows it to interact with various biological systems, primarily as an inhibitor of key enzymes involved in neurotransmitter synthesis. This technical guide provides a comprehensive overview of the core research applications of this compound, including its mechanism of action, potential therapeutic uses, and detailed experimental protocols. The information presented is intended to support researchers, scientists, and drug development professionals in exploring the utility of this compound in their work.

Introduction

This compound is a halogenated derivative of DL-phenylalanine, an essential aromatic amino acid. The introduction of a chlorine atom at the meta position of the phenyl ring significantly alters its biochemical properties, making it a valuable tool for studying metabolic pathways and a potential building block for novel therapeutic agents.[1][2] Its primary recognized function is the inhibition of aromatic amino acid hydroxylases, which are critical for the synthesis of key neurotransmitters.[1] This inhibitory action forms the basis for many of its research applications, particularly in neuroscience and the development of drugs for neurological disorders.

Core Biochemical Properties and Mechanism of Action

This compound exerts its biological effects primarily through the competitive and, in some cases, irreversible inhibition of key enzymes in the aromatic amino acid metabolism pathways.

Inhibition of Phenylalanine Hydroxylase (PAH)

Inhibition of Tryptophan Hydroxylase (TPH)

Tryptophan hydroxylase is the initial and rate-limiting enzyme in the biosynthesis of serotonin from tryptophan. Inhibition of TPH leads to a depletion of serotonin levels in the brain. The related compound, p-chlorophenylalanine (PCPA), is a well-characterized irreversible inhibitor of tryptophan hydroxylase.[3][4] Another analog, p-ethynylphenylalanine, has been shown to be a potent and reversible competitive inhibitor of TPH with a Ki of 32.6 ± 6.2 µM.[5] It is plausible that this compound also inhibits TPH, thereby impacting the serotonergic system.

Impact on Neurotransmitter Synthesis

By inhibiting PAH and TPH, this compound can significantly reduce the production of key neurotransmitters. The depletion of dopamine, norepinephrine, epinephrine, and serotonin in the central nervous system is a primary focus of its research applications, particularly in the study of neurological and psychiatric disorders.[6][7]

Potential Research Applications

The unique biochemical profile of this compound lends itself to a variety of research applications, from fundamental neuroscience to drug discovery.

Neuroscience Research

-

Modeling Neurotransmitter Depletion: this compound can be used in animal models to induce a state of dopamine and serotonin deficiency, allowing researchers to study the behavioral, cognitive, and physiological consequences of neurotransmitter imbalances.[7] This is particularly relevant for investigating the pathophysiology of disorders like depression, anxiety, and Parkinson's disease.

-

Investigating Neurotransmitter System Interactions: By selectively depleting specific neurotransmitters, researchers can explore the intricate interactions between different neurotransmitter systems in the brain.

Drug Development and Discovery

-

As a Pharmacological Tool: this compound serves as a valuable research tool to validate the role of specific neurotransmitter pathways in disease models and to test the efficacy of potential therapeutic agents that aim to restore neurotransmitter balance.

-

As a Synthetic Building Block: Its chemical structure makes it a useful intermediate in the synthesis of more complex molecules, including peptide-based drugs and other small molecule therapeutics targeting neurological disorders.[1][8]

Cancer Research

While less explored, the role of amino acid metabolism in cancer cell proliferation suggests potential applications for amino acid analogs like this compound in cancer research. Further investigation is needed to determine its effects on cancer cell growth and survival.

Quantitative Data

Quantitative data for this compound is limited in publicly available literature. The following table summarizes available data for related compounds.

| Compound | Target Enzyme | Inhibition Constant | Organism/System | Reference |

| p-Ethynylphenylalanine | Tryptophan Hydroxylase | Ki = 32.6 ± 6.2 µM | In vitro | [5] |

| L-Phenylalanine | Glutamatergic Synapses (non-NMDAR mEPSC frequency) | IC50 = 0.98 ± 0.13 mM | Rat/Mouse Neurons | [9] |

Experimental Protocols

The following are example protocols that can be adapted for research involving this compound.

In Vivo Administration and Neurochemical Analysis in Rodents

Objective: To assess the effect of this compound on brain monoamine levels.

Materials:

-

This compound

-

Saline solution (0.9% NaCl)

-

Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)

-

HPLC with electrochemical detection system

-

Brain homogenization buffer

Procedure:

-

Animal Dosing: Dissolve this compound in saline. Administer the solution to the animals via intraperitoneal (i.p.) injection at a predetermined dose. A vehicle control group receiving only saline should be included. Dosing regimens may vary depending on the study's objectives. For example, a single high dose or repeated lower doses could be used.[7]

-

Tissue Collection: At a specified time point after the final dose, euthanize the animals according to approved protocols.

-

Brain Dissection and Homogenization: Rapidly dissect the brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus) on ice. Homogenize the tissue in a suitable buffer.[6]

-

Neurotransmitter Analysis: Analyze the levels of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) in the brain homogenates using HPLC with electrochemical detection.[6]

Cytotoxicity Assay in Neuronal Cell Lines

Objective: To determine the cytotoxic effects of this compound on neuronal cells.

Materials:

-

This compound

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into 96-well plates at an appropriate density and allow them to adhere overnight.[2][10]

-

Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

Cell Viability Assessment: Add the MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.[2][10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Signaling Pathways

Caption: Inhibition of Neurotransmitter Synthesis Pathways.

Caption: Dopamine Synthesis and D2 Receptor Signaling.

Experimental Workflow

Caption: In Vivo Neurochemical Analysis Workflow.

Conclusion

This compound is a valuable research compound with significant potential for advancing our understanding of neurotransmitter systems and for the development of novel therapeutics for neurological disorders. Its ability to inhibit key enzymes in the synthesis of dopamine and serotonin provides a powerful tool for modeling and investigating diseases characterized by neurotransmitter imbalances. While further research is needed to fully elucidate its pharmacological profile, including specific inhibitory constants and pharmacokinetic parameters, the existing evidence strongly supports its continued use and exploration in the fields of neuroscience and drug discovery. This guide provides a foundational understanding and practical protocols to facilitate such research endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell-type specific regulation of DARPP-32 phosphorylation by psychostimulant and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The effects of DL-p-chlorophenylalanine and DL-alpha-methyl-p-tyrosine on the brain catecholamine, serotonin and free amino acid contents in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the interaction between DARPP-32 and protein phosphatase 1 (PP-1): DARPP-32 peptides antagonize the interaction of PP-1 with binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

3-Chloro-DL-phenylalanine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Non-canonical Amino Acid with Therapeutic Potential

Introduction

3-Chloro-DL-phenylalanine is a synthetic, non-canonical amino acid derivative of phenylalanine.[1][2][3] Its structure, characterized by a chlorine atom at the meta position of the phenyl ring, imparts unique physicochemical properties that make it a valuable tool in biochemical research and a promising building block in pharmaceutical development.[4][5] This technical guide provides a comprehensive overview of this compound, summarizing its known applications, relevant (though limited) biological data, and generalized experimental approaches for its use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Synonyms | DL-Phe(3-Cl)-OH, m-Chloro-DL-phenylalanine, 2-Amino-3-(3-chlorophenyl)propionic acid | [4] |

| CAS Number | 1956-15-6 | [4] |

| Molecular Formula | C₉H₁₀ClNO₂ | [2][4] |

| Molecular Weight | 199.63 g/mol | [2][3] |

| Appearance | White to off-white powder | [4] |

| Purity | ≥97% to ≥99% (HPLC) | [2][4] |

| Storage Conditions | 0-8 °C | [4] |

Applications in Research and Drug Development

This compound serves as a versatile tool in various scientific disciplines, from fundamental biochemical studies to the synthesis of novel therapeutic agents.

Pharmaceutical Development

As a key intermediate, this compound is utilized in the synthesis of a range of pharmaceuticals. Its incorporation into molecules can enhance their efficacy, particularly for those targeting neurological disorders.[4] The presence of the chlorine atom can influence the molecule's interaction with its biological target and provide a handle for further chemical modifications.[6]

Peptide Synthesis and Protein Engineering

The incorporation of this compound into peptide chains is a strategy to enhance their stability against enzymatic degradation and to modulate their receptor binding affinity and conformational preferences.[1][4] This makes it a valuable component in the development of peptide-based therapeutics.[4] In protein engineering, it can be used to create modified proteins with specific, enhanced functionalities.[4]

Biochemical and Neuroscience Research

Due to its structural similarity to natural amino acids, this compound is employed in studies investigating protein synthesis and enzyme activity, aiding in the elucidation of metabolic pathways.[4][5] In neuroscience, it serves as a tool for studying neurotransmitter systems and is being explored for its potential in treating conditions such as depression and anxiety.[4]

Biological Activity and Mechanism of Action

While specific quantitative data for this compound is scarce in publicly available literature, information on the closely related isomer, p-chlorophenylalanine (PCPA), provides insights into its potential biological effects.

PCPA is a well-characterized inhibitor of tryptophan hydroxylase , the rate-limiting enzyme in serotonin biosynthesis.[7][8][9] This inhibition leads to a significant depletion of serotonin in the brain.[7][8] PCPA acts as a competitive inhibitor of tryptophan hydroxylase in vitro and an irreversible inhibitor in vivo.[7] The inhibition constant (Ki) of PCPA for tryptophan hydroxylase has been reported to be 300 µM.[7] It is plausible that this compound may exhibit similar, though likely quantitatively different, inhibitory activity on aromatic amino acid hydroxylases.[10][11]

The general mechanism of aromatic amino acid hydroxylation, which is the target of chlorophenylalanine analogs, is depicted in the following diagram.

Caption: General reaction catalyzed by aromatic amino acid hydroxylases.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols. A general workflow is outlined below.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents:

-

Fmoc-3-Chloro-DL-phenylalanine-OH

-

Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amide)

-

Standard Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt, or HATU)

-

Base (e.g., DIPEA or NMM)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Diethyl ether (for precipitation)

General Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and by-products.

-

Amino Acid Coupling: Pre-activate Fmoc-3-Chloro-DL-phenylalanine-OH with coupling reagents and a base in DMF, then add to the resin. Allow the reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.[6][12][13]

Site-Specific Incorporation into Proteins via Amber Suppression

The site-specific incorporation of this compound into a protein can be achieved using amber suppression technology. This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG). While a specific synthetase for this compound is not described in the provided search results, the general methodology can be adapted from protocols for other non-canonical amino acids like p-acetylphenylalanine or p-azidophenylalanine.[14][15]

Caption: Workflow for site-specific incorporation of a non-canonical amino acid.

General Procedure for E. coli Expression:

-

Plasmid Construction: Introduce an amber stop codon (TAG) at the desired site in the gene of interest using site-directed mutagenesis.

-

Transformation: Co-transform an appropriate E. coli expression strain with the plasmid containing the gene of interest and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair.

-

Cell Culture: Grow the transformed cells in a suitable medium (e.g., LB or M9) supplemented with the appropriate antibiotics.

-

Induction: When the cell culture reaches the desired optical density, induce protein expression (e.g., with IPTG) and add this compound to the culture medium.

-

Protein Expression: Continue to grow the cells at a suitable temperature to allow for protein expression and incorporation of the non-canonical amino acid.

-

Purification and Analysis: Harvest the cells, lyse them, and purify the protein of interest using standard chromatography techniques. Confirm the incorporation of this compound by mass spectrometry.[16]

Analytical Methods for Quantification in Biological Samples

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. While specific methods for this compound are not detailed in the search results, protocols for other phenylalanine analogs can be adapted. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for their sensitivity and specificity.[16][17][18][19]

Caption: General workflow for the analysis of this compound in biological samples.

General LC-MS/MS Procedure:

-

Sample Preparation: Thaw biological samples (e.g., plasma, tissue homogenate). Precipitate proteins by adding a solvent like acetonitrile, followed by centrifugation.

-

Internal Standard: Add a known concentration of a suitable internal standard (e.g., an isotopically labeled version of the analyte) to the sample.

-

Chromatographic Separation: Inject the supernatant onto a reverse-phase HPLC column to separate the analyte from other matrix components.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the analyte and internal standard.

-

Quantification: Generate a standard curve using known concentrations of this compound and calculate the concentration in the unknown samples based on the peak area ratios of the analyte to the internal standard.

Conclusion

This compound is a non-canonical amino acid with significant potential in drug discovery and biochemical research. Its ability to modulate the properties of peptides and serve as a building block for novel pharmaceuticals makes it a valuable tool for scientists. While specific quantitative data on its biological activity and detailed experimental protocols are currently limited in the public domain, the information available for related compounds and general methodologies provides a strong foundation for its application. Further research is warranted to fully elucidate the biological effects and therapeutic potential of this intriguing molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The aromatic amino acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. InterPro [ebi.ac.uk]

- 12. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of Aromatic Amino Acid Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential Non-Volatile Metabolomics in High- and Low-Alcohol Strong-Flavor Baijiu by Non-Targeted Approach [mdpi.com]

- 17. cbspd.com [cbspd.com]

- 18. Determination of boronophenylalanine in biological samples using precolumn o-phthalaldehyde derivatization and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ic50 values calculated: Topics by Science.gov [science.gov]

An In-depth Technical Guide to the DL-Racemic Mixture of 3-Chlorophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the DL-racemic mixture of 3-chlorophenylalanine, a synthetic amino acid of significant interest in neuroscience research and drug development. The document details its physicochemical properties, synthesis, and enantiomeric resolution. A core focus is placed on its primary mechanism of action as an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. This guide furnishes detailed experimental protocols for key assays and syntheses, presents quantitative data in structured tables, and utilizes visualizations to elucidate critical pathways and workflows, serving as an essential resource for professionals in the field.

Introduction

3-Chlorophenylalanine is a halogenated derivative of the essential amino acid L-phenylalanine. The racemic mixture, DL-3-chlorophenylalanine, and its individual enantiomers have been investigated for their biological activities, primarily concerning the modulation of neurotransmitter systems. The presence of a chlorine atom on the phenyl ring at the meta position significantly alters the molecule's electronic properties, leading to distinct pharmacological effects compared to its parent compound. This guide will delve into the technical aspects of DL-3-chlorophenylalanine, with a particular emphasis on its role as a tool for studying the serotonergic system and its potential applications in drug discovery.

Physicochemical Properties

The physicochemical properties of the individual enantiomers and the racemic mixture are crucial for their handling, formulation, and biological activity. While specific data for the DL-racemic mixture is sparse, the properties can be inferred from the data available for the individual L- and D-enantiomers.[1][2][3][4][5]

| Property | L-3-Chlorophenylalanine | D-3-Chlorophenylalanine | DL-3-Chlorophenylalanine (Inferred/Reported) |

| CAS Number | 80126-51-8[1][2] | 80126-52-9[5] | 1956-15-6 |

| Molecular Formula | C₉H₁₀ClNO₂[1][2] | C₉H₁₀ClNO₂[5] | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol [1][2] | 199.63 g/mol [5] | 199.63 g/mol |

| Appearance | White to off-white or light yellow powder[1] | - | - |

| Melting Point | 215-216 °C[3] | - | - |

| Boiling Point (Predicted) | 339.5 ± 32.0 °C[3] | 339.5 ± 32.0 °C[5] | 339.5 ± 32.0 °C |

| Density (Predicted) | 1.336 ± 0.06 g/cm³[3] | 1.336 ± 0.06 g/cm³[5] | 1.336 ± 0.06 g/cm³ |

| pKa (Predicted) | 2.17 ± 0.10[3] | - | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] | - | - |

| Storage Temperature | 0°C[3] | 0°C[5] | 0°C |

Synthesis and Enantiomeric Resolution

The synthesis of DL-3-chlorophenylalanine typically involves a multi-step process starting from commercially available precursors. Following the synthesis of the racemic mixture, resolution into its constituent enantiomers is a critical step for investigating their distinct biological activities.

Synthesis of DL-3-Chlorophenylalanine

A common synthetic route to DL-phenylalanine analogs starts from the corresponding benzaldehyde.

Workflow for the Synthesis of DL-3-Chlorophenylalanine:

Caption: A general workflow for the synthesis of DL-3-chlorophenylalanine.

Enantiomeric Resolution

The separation of the D- and L-enantiomers from the racemic mixture is commonly achieved through enzymatic kinetic resolution. This method leverages the stereoselectivity of enzymes such as acylases or lipases.

Workflow for Enzymatic Resolution:

Caption: Workflow for the enzymatic resolution of DL-3-chlorophenylalanine.

Biological Activity and Mechanism of Action

The primary biological activity of chlorophenylalanine derivatives, particularly the para-chloro isomer (p-chlorophenylalanine, PCPA), is the inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[6] While most studies have focused on PCPA, it is understood that 3-chlorophenylalanine isomers also exhibit this inhibitory activity.

Inhibition of Tryptophan Hydroxylase and Serotonin Synthesis

Tryptophan hydroxylase catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is then decarboxylated to form serotonin. By acting as a competitive inhibitor of TPH, 3-chlorophenylalanine reduces the synthesis of serotonin in the brain and peripheral tissues. This depletion of serotonin has profound effects on various physiological and behavioral processes, making chlorophenylalanines valuable tools in neuroscience research.

Serotonin Synthesis Pathway and Inhibition by 3-Chlorophenylalanine:

References

- 1. L-3-Chlorophenylalanine | 80126-51-8 [chemicalbook.com]

- 2. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-3-Chlorophenylalanine CAS#: 80126-51-8 [m.chemicalbook.com]

- 4. DL-Phenylalanine (CAS 150-30-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 80126-52-9 CAS MSDS (D-3-Chlorophenylalanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Toxicity of 3-Chloro-DL-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preliminary information on the toxicity of 3-chloro-DL-phenylalanine. Direct quantitative toxicological data, such as LD50 values, for this specific compound are limited in publicly accessible literature. Therefore, this guide also includes data from the closely related isomer, p-chlorophenylalanine (PCPA), to provide a more comprehensive, albeit extrapolated, overview. All information derived from PCPA is clearly identified.

Introduction